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Compound of Interest

Compound Name: Methyl 3-sulfamoylbenzoate

Cat. No.: B1330014

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-sulfamoylbenzoate. Due to the limited availability of publicly accessible experimental
spectra for this specific compound, this guide presents a detailed analysis based on predicted
data, supported by experimental data from structurally analogous compounds. This approach
offers valuable insights for the identification, characterization, and quality control of Methyl 3-
sulfamoylbenzoate in research and development settings.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 3-sulfamoylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 13C NMR data are presented below. These predictions are generated
using established computational algorithms and refined by comparing with experimental data of
similar compounds such as methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-
nitrobenzoate.

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 3-sulfamoylbenzoate
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.45 s 1H Ar-H (C2-H)
~8.20 d 1H Ar-H (C6-H)
~8.05 d 1H Ar-H (C4-H)
~7.65 t 1H Ar-H (C5-H)
~5.0 (broad s) 2H -SO2NH:2
3.94 S 3H -OCHs

Table 2: Predicted 13C NMR Spectroscopic Data for Methyl 3-sulfamoylbenzoate

Chemical Shift (8) (ppm) Assighment
~165.5 C=0

~145.0 C-SO2
~133.0 Ar-C (C1)
~131.5 Ar-CH (C5)
~130.0 Ar-CH (C6)
~128.5 Ar-CH (C2)
~126.0 Ar-CH (C4)
~52.8 -OCHs

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for Methyl 3-sulfamoylbenzoate are detailed
in Table 3. These are based on the typical vibrational frequencies of the functional groups
present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for Methyl 3-sulfamoylbenzoate
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Wavenumber (cm~?)

Intensity

Vibrational Mode

3350-3250 Medium, Sharp N-H stretch (sulfonamide)
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch (-OCH3)
1730-1715 Strong C=0 stretch (ester)
1600-1450 Medium to Weak Aromatic C=C stretch
1350-1310 Strong Asymmetric SOz stretch
1280-1250 Strong C-O stretch (ester)
1180-1160 Strong Symmetric SO2 stretch

Mass Spectrometry (MS)

The predicted mass spectral data for Methyl 3-sulfamoylbenzoate suggests a molecular ion

peak corresponding to its molecular weight. The fragmentation pattern is expected to be

influenced by the ester and sulfamoyl functional groups.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-sulfamoylbenzoate

miz lon
215 [M]* (Molecular lon)
184 [M - OCHs]*
156 [M - COOCHs]*
136 [M - SO2NH]*
104 [CeH4CO]*
76 [CeHa]*
Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound like Methyl 3-sulfamoylbenzoate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse program.
o Typical spectral width: -2 to 12 ppm.
o Number of scans: 16-64, depending on the sample concentration.
o Relaxation delay: 1-5 seconds.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse program.
o Typical spectral width: 0 to 220 ppm.
o Number of scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
e Background Spectrum: Record a background spectrum of the empty sample compartment.

o Sample Spectrum: Place the KBr pellet in the sample holder and record the sample
spectrum.

o Data Acquisition:
o Scan range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of scans: 16-32.

» Data Presentation: The spectrum is typically presented as percent transmittance versus
wavenumber (cm™?).

Mass Spectrometry (Electrospray lonization - ESI)

e Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile. Further dilute the solution to approximately 10
pg/mL.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source.

 lonization Mode: The analysis can be performed in either positive or negative ion mode. For
Methyl 3-sulfamoylbenzoate, positive ion mode ([M+H]*) is likely to be effective.

e Mass Analysis:

o Acquire a full scan mass spectrum to identify the molecular ion.
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o Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for
structural elucidation.

o Data Acquisition Parameters:
o Mass range: m/z 50-500.

o Capillary voltage, cone voltage, and collision energy should be optimized to achieve good
signal intensity and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Methyl 3-
sulfamoylbenzoate using the spectroscopic techniques discussed.
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Spectroscopic analysis workflow for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of
Methyl 3-sulfamoylbenzoate. While the data presented is primarily predictive, it serves as a
robust starting point for experimental work and can aid in the interpretation of laboratory-
acquired spectra. Researchers are encouraged to use these predicted values as a reference
and to perform their own experimental verification.

 To cite this document: BenchChem. [Spectroscopic Data of Methyl 3-sulfamoylbenzoate: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330014#spectroscopic-data-of-methyl-3-
sulfamoylbenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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